AZ3971 is categorized as an azole derivative, a class of compounds that includes various subtypes such as imidazoles and triazoles. Azoles are widely recognized for their roles as antifungal agents and have been extensively studied for their ability to inhibit fungal cytochrome P450 enzymes, particularly CYP51. The classification of AZ3971 aligns it with other azole compounds that exhibit significant pharmacological effects, making it a candidate for further research in drug development.
The synthesis of AZ3971 typically involves several key steps that may include:
While specific synthetic pathways for AZ3971 are not detailed in the literature, similar azole derivatives have been synthesized using methods such as one-pot reactions and multi-step organic synthesis techniques. The efficiency and yield of these reactions can significantly impact the viability of AZ3971 for pharmaceutical applications.
The molecular structure of AZ3971 features a five-membered azole ring, which is characteristic of this class of compounds. The precise arrangement of atoms and functional groups within this structure influences its chemical properties and biological activity.
Molecular modeling studies may provide insights into the three-dimensional conformation of AZ3971, allowing researchers to predict its interactions with biological targets. Data on bond lengths, angles, and electronic distributions can be obtained through computational chemistry methods.
AZ3971 is expected to participate in various chemical reactions typical for azole derivatives:
Understanding these reactions is crucial for predicting the stability and reactivity of AZ3971 under physiological conditions. Kinetic studies could elucidate reaction rates and mechanisms involved in its transformations.
The mechanism of action for AZ3971 likely involves inhibition of specific enzymes critical for fungal growth or cancer cell proliferation. For instance, similar azole compounds target cytochrome P450 enzymes involved in sterol biosynthesis in fungi.
Studies may reveal how AZ3971 interacts at the molecular level with these enzymes, potentially through binding affinity assays or molecular docking simulations. This data is essential for understanding its therapeutic potential and optimizing its efficacy.
AZ3971's physical properties such as melting point, solubility, and stability under various conditions need to be characterized to assess its suitability for pharmaceutical formulations.
Chemical properties including pH stability, reactivity with other compounds, and degradation pathways are vital for determining how AZ3971 behaves in biological systems. Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry can be employed to gather this information.
AZ3971 has potential applications in various scientific fields:
AZ3971 (also designated AZ-3971 or AZ 3971) is a synthetic organic compound developed as a potent inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). Its chemical structure (C₂₅H₂₂N₆O) features a molecular weight of 422.19 g/mol and a topology characterized by:
The stereochemistry includes a chiral center, indicated by the isomeric SMILES notation: COc1c(C)cc(cc1C)[C@@]1(N=C(c2c1nccn2)N)c1cccc(c1)c1cncnc1
[1]. This configuration is critical for BACE1 binding affinity. The compound’s stability and bioavailability are inferred from its physicochemical profile, aligning with prerequisites for central nervous system penetration.
Table 1: Physicochemical Properties of AZ3971
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₂N₆O |
Molecular Weight | 422.19 g/mol |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 4 |
Topological Polar Surface Area | 99.17 Ų |
XLogP | 2.52 |
BACE1 emerged as a therapeutic target for Alzheimer’s disease (AD) following the Amyloid Cascade Hypothesis, proposed in 1992. This hypothesis posits that aberrant cleavage of amyloid precursor protein (APP) generates neurotoxic amyloid-beta (Aβ) peptides, culminating in plaque deposition, synaptic loss, and neurodegeneration [2] [5]. BACE1 catalyzes the rate-limiting initial cleavage of APP, making it a cardinal target for suppressing Aβ production [7] [8].
Early BACE1 inhibitors (e.g., LY2811376) demonstrated Aβ reduction in clinical trials but were discontinued due to off-target toxicity [2]. AZ3971 was advanced by AstraZeneca as part of a dual-therapy strategy targeting both BACE1 and γ-secretase (using AZ4800) in murine AD models. This approach aimed to synergistically dampen Aβ production at multiple proteolytic steps [1]. Despite promising preclinical data, AZ3971 itself was not progressed to clinical trials, reflecting industry-wide challenges in developing safe, brain-penetrant BACE1 inhibitors [8].
Table 2: Key BACE1 Inhibitors in Alzheimer’s Research
Compound | Developer | Clinical Stage | Outcome |
---|---|---|---|
LY2811376 | Eli Lilly | Phase I | Discontinued (retinal toxicity) |
Verubecestat | Merck | Phase III | Failed (cognitive worsening) |
AZ3971 | AstraZeneca | Preclinical | Not clinically advanced |
Elenbecestat | Eisai/Biogen | Phase III | Discontinued (futility) |
AZ3971 epitomizes the translational challenges and mechanistic insights in AD drug development:
Despite discontinuation, AZ3971 contributed to a broader understanding of BACE1 inhibitor design requirements:
"The development of effective BACE1 inhibitors faces challenges including blood-brain barrier penetration, selectivity over BACE2, and mitigation of mechanism-based toxicities (e.g., impaired axon myelination)." [8].
Recent therapeutic shifts toward amyloid-clearing antibodies (e.g., donanemab) have superseded BACE1 inhibitors clinically. However, AZ3971 remains a reference compound for studying APP processing and validating new BACE1-directed therapeutics [7] [10].
Table 3: Evolution of Amyloid-Targeting Alzheimer’s Therapeutics
Therapeutic Class | Example Compounds | Mechanistic Advantage | Limitations |
---|---|---|---|
BACE1 Inhibitors | AZ3971, Verubecestat | Reduces Aβ production upstream | Off-target toxicity; efficacy issues |
Anti-Aβ Monoclonal Antibodies | Donanemab, Lecanemab | Clears existing plaques | Amyloid-related imaging edema |
γ-Secretase Modulators | AZ4800 | Lowers Aβ42 production | Notch receptor side effects |
Concluding Remarks
AZ3971 represents a scientifically significant but clinically unrealized approach to Alzheimer’s therapy. Its development underscores the intricate balance required in drug design: optimizing target potency while ensuring neuroaccessibility and safety. As AD research pivots toward biomarkers and early intervention, BACE1 inhibitors like AZ3971 provide foundational insights for future disease-modifying strategies.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7